molecular formula C8H15O4PS2 B1666721 3-Diethoxyphosphinothioylsulfanyloxolan-2-one CAS No. 3659-04-9

3-Diethoxyphosphinothioylsulfanyloxolan-2-one

Cat. No. B1666721
CAS RN: 3659-04-9
M. Wt: 270.3 g/mol
InChI Key: UJAJJOWXZNLLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AI 3-27211 is an insecticide.

Scientific Research Applications

Peptide Synthesis

3-Diethoxyphosphinothioylsulfanyloxolan-2-one is utilized as an efficient coupling reagent in peptide synthesis. It can be employed in both solution and solid-phase coupling processes, demonstrating its versatility in the field of biochemistry and peptide research (Fan, Hao, & Ye, 1996).

Favorskii-Type Rearrangement

This compound plays a role in the Favorskii-type rearrangement of α,α'-dihalo ketones with enolates of ethyl (diethoxyphosphinyl)acetate. This reaction is significant in the preparation of important intermediates for natural product syntheses (Sakai, Amano, Miyata, Utaka, & Takeda, 1987).

Cross-Linking Reagents in Liposome Synthesis

3-Diethoxyphosphinothioylsulfanyloxolan-2-one is used in the synthesis of heterobifunctional cross-linking reagents, which are crucial for the coupling of peptides to liposomes. This application is particularly relevant in immunization and vaccine development (Frisch, Boeckler, & Schuber, 1996).

Stereoselective Michael-Type Addition

In carbohydrate chemistry, it's used for Michael-type additions to carbohydrate-derived enones, resulting in the formation of phosphono-α-C-glycosides, important in synthetic organic chemistry (Leonelli, Capuzzi, Calcagno, Passacantilli, & Piancatelli, 2005).

Application in Amide Bond Formation

3-Diethoxyphosphinothioylsulfanyloxolan-2-one (DEPBT) is an effective reagent for amide bond formation in peptide synthesis, with minimal racemization, thereby enhancing the synthesis of complex peptides and natural products (Ye, Li, & Jiang, 2005).

Synthesis of Peptide Alcohols

It is used for the synthesis of N-protected peptide alcohols, serving as a key intermediate in asymmetric catalytic reactions and pharmaceutical research (Tian, Sun, Wang, & Ye, 2002).

properties

CAS RN

3659-04-9

Product Name

3-Diethoxyphosphinothioylsulfanyloxolan-2-one

Molecular Formula

C8H15O4PS2

Molecular Weight

270.3 g/mol

IUPAC Name

3-diethoxyphosphinothioylsulfanyloxolan-2-one

InChI

InChI=1S/C8H15O4PS2/c1-3-11-13(14,12-4-2)15-7-5-6-10-8(7)9/h7H,3-6H2,1-2H3

InChI Key

UJAJJOWXZNLLEO-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SC1CCOC1=O

Canonical SMILES

CCOP(=S)(OCC)SC1CCOC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-27211;  AI3-27211;  AI-3-27211

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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